molecular formula C13H19N3O2S B4887876 N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide CAS No. 5648-45-3

N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide

Cat. No.: B4887876
CAS No.: 5648-45-3
M. Wt: 281.38 g/mol
InChI Key: LVBRWMIODCDDBC-UHFFFAOYSA-N
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Description

N-cyclooctyl-N’-(1,3-thiazol-2-yl)oxamide is a chemical compound with the molecular formula C13H19N3O2S. It features a thiazole ring, which is a versatile moiety contributing to the development of various drugs and biologically active agents . The compound is known for its unique structure, which includes a cyclooctyl group and an oxamide linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of N-cyclooctyl-N’-(1,3-thiazol-2-yl)oxamide typically involves the reaction of cyclooctylamine with thiazole-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-cyclooctyl-N’-(1,3-thiazol-2-yl)oxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-cyclooctyl-N’-(1,3-thiazol-2-yl)oxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-N’-(1,3-thiazol-2-yl)oxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

N-cyclooctyl-N’-(1,3-thiazol-2-yl)oxamide can be compared with other thiazole-containing compounds, such as:

  • N-cycloheptyl-N’-(1,3-thiazol-2-yl)oxamide
  • N-cyclopentyl-N’-(1,3-thiazol-2-yl)oxamide
  • N-thiazol-2-yl-N’-undecyl-oxamide

These compounds share similar structural features but differ in the size and nature of the cycloalkyl group attached to the oxamide linkage. The uniqueness of N-cyclooctyl-N’-(1,3-thiazol-2-yl)oxamide lies in its specific cyclooctyl group, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c17-11(12(18)16-13-14-8-9-19-13)15-10-6-4-2-1-3-5-7-10/h8-10H,1-7H2,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBRWMIODCDDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367310
Record name N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5648-45-3
Record name N-cyclooctyl-N'-(1,3-thiazol-2-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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